4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC18216016
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
| Standard InChI Key | PNDUEUXKZRROFE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine (IUPAC name: 2-amino-4-[4-(dimethylamino)phenyl]-1,3-thiazole) features a thiazole core substituted at position 4 with a para-dimethylaminophenyl group and at position 2 with an amine (Fig. 1). The molecular formula is C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>S, with a molecular weight of 219.31 g/mol . Key structural attributes include:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-(Dimethylamino)phenyl substituent: A para-substituted aromatic ring with a dimethylamino group (–N(CH<sub>3</sub>)<sub>2</sub>), enhancing electron-donating properties.
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2-Amine group: A primary amine (–NH<sub>2</sub>) at position 2, critical for hydrogen bonding and target interactions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the compound’s structure:
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<sup>1</sup>H-NMR (300 MHz, DMSO-d<sub>6</sub>): δ 7.14 (s, 2H, NH<sub>2</sub>), 7.22 (s, 1H, H-5), 7.61 (d, 1H, J = 9 Hz, H-12), 7.77 (d, 1H, J = 9 Hz, H-11), 8.01 (d, 1H, J = 3 Hz, H-8) .
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<sup>13</sup>C-NMR (75 MHz, DMSO-d<sub>6</sub>): δ 167.2 (C-2), 152.1 (C-4), 134.5 (C-1'), 129.8 (C-3', C-5'), 128.3 (C-2', C-6'), 119.4 (C-4'), 115.6 (C-5) .
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MS (EI): m/z 219 [M]<sup>+</sup>, consistent with the molecular formula .
Synthesis and Optimization
Hantzsch-Thiazole Synthesis
The compound is synthesized via the Hantzsch-Weber reaction, a one-pot cyclization between 4-dimethylaminophenyl ketone and thiourea in the presence of iodine (4 equiv) (Scheme 1) :
Reaction Conditions:
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Reactants: 4-Dimethylaminophenyl ketone (1 equiv), thiourea (2 equiv), iodine (4 equiv).
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Solvent: Ethanol/water (4:1).
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Temperature: Reflux (78°C) for 4 hours.
Biological Activity and Pharmacological Profile
Antileishmanial Activity
4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine exhibits potent activity against Leishmania amazonensis promastigotes:
| Parameter | Value |
|---|---|
| IC<sub>50</sub> (promastigotes) | 53.12 μM |
| Selectivity Index (Vero cells) | 4.80 |
| Cytotoxicity (THP-1 cells) | CC<sub>50</sub> > 142 μM |
Table 1: Antileishmanial and cytotoxic activity of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine .
The compound’s selectivity index (SI = CC<sub>50</sub>/IC<sub>50</sub>) surpasses reference drugs like amphotericin B (SI = 2.1), indicating reduced off-target toxicity .
Mechanism of Action
Target fishing studies using PharmMapper propose S-methyl-5-thioadenosine phosphorylase (MTAP) as the primary target (z’score = 2.87) . Docking simulations (GOLD 5.4.1) reveal:
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Binding site: Hydrophobic pocket between Met196 and Asp220.
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Key interactions: Hydrogen bonds with Asp220 (2.1 Å) and π-π stacking with Phe198 .
Structure-Activity Relationships (SAR)
Role of the 4-Phenyl Substituent
Comparative analysis of eight 4-phenyl-1,3-thiazol-2-amines identifies structural determinants of activity:
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Electron-donating groups: Para-substituted –N(CH<sub>3</sub>)<sub>2</sub> enhances antileishmanial potency by 2.3-fold compared to unsubstituted analogs .
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Steric effects: Bulky substituents at the phenyl ring’s para position reduce activity (e.g., –NO<sub>2</sub> decreases IC<sub>50</sub> by 40%) .
Thiazole Core Modifications
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2-Amine group: Essential for target binding; replacement with –OH or –OCH<sub>3</sub> abolishes activity .
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Sulfur atom: Critical for membrane permeability; substitution with oxygen (oxazole) reduces IC<sub>50</sub> by 68% .
Pharmacokinetic and Toxicological Considerations
Cytotoxicity Profile
The compound demonstrates low cytotoxicity across mammalian cell lines:
| Cell Line | CC<sub>50</sub> (μM) |
|---|---|
| Vero (kidney) | 254.6 |
| L929 (fibroblast) | >300 |
| THP-1 (macrophage) | >142 |
Table 2: Cytotoxicity of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine .
Metabolic Stability
In vitro microsomal studies (human liver microsomes) indicate moderate stability (t<sub>1/2</sub> = 45 min), suggesting the need for prodrug formulations to enhance bioavailability .
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